REACTION_CXSMILES
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[CH3:1][C:2]1([CH3:9])[NH:6][C:5](=[O:7])[NH:4][C:3]1=[O:8].C(=O)([O-])[O-].[K+].[K+].[CH3:16][O:17][CH:18]([O:21][CH3:22])[CH2:19]Br>CN(C)C=O>[CH3:16][O:17][CH:18]([O:21][CH3:22])[CH2:19][N:4]1[C:3](=[O:8])[C:2]([CH3:9])([CH3:1])[NH:6][C:5]1=[O:7] |f:1.2.3|
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Name
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Quantity
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85.46 g
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Type
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reactant
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Smiles
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CC1(C(NC(N1)=O)=O)C
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Name
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Quantity
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110.6 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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Quantity
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124 g
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Type
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reactant
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Smiles
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COC(CBr)OC
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Name
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Quantity
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600 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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by shaking with 30 ml of tert-butyl methyl ether in each case in a separating funnel
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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filtered with suction
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Type
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CUSTOM
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Details
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the filtrate is evaporated in a rotary evaporator
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Type
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CUSTOM
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Details
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the residue is dried at 110° C./0.1 mbar
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Type
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DISSOLUTION
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Details
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21 g of the crude product are dissolved in 50 ml of 0.1N sodium hydroxide solution at room temperature
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Type
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EXTRACTION
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Details
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the solution is extracted 3 times
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Type
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CUSTOM
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Details
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the solution is dried
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Type
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FILTRATION
|
Details
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subsequently filtered
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Type
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CUSTOM
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Details
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the clear filtrate is evaporated in a rotary evaporator
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Type
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CUSTOM
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Details
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the residue is dried for 1 hour at 60° C./0.1 mbar
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Duration
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1 h
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Name
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|
Type
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product
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Smiles
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COC(CN1C(NC(C1=O)(C)C)=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |